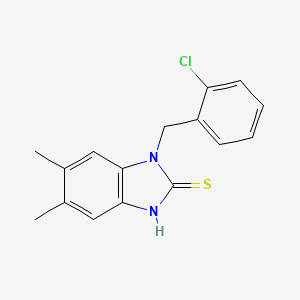![molecular formula C19H23FN2O3 B5543085 4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)
4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol often involves multi-step chemical processes, including the use of piperazine as a key building block. For example, microwave-assisted synthesis under solvent-free conditions has been employed for the preparation of similar compounds, providing excellent yields with efficient reaction times (Li & Zhao, 2008).
Molecular Structure Analysis
Molecular structure characterization is crucial for understanding the properties and potential applications of chemical compounds. X-ray diffraction studies have been utilized to confirm the molecular structures of related compounds, revealing detailed geometrical parameters that influence their reactivity and interactions (Özbey et al., 1998).
Chemical Reactions and Properties
Chemical properties of related compounds include their reactivity towards various functional groups and the formation of complexes with metals. For instance, compounds with piperazine structures have been shown to engage in reactions leading to the formation of new bonds and structures, highlighting their versatility in chemical synthesis (Kunishima et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the application of chemical compounds. Studies on related compounds have detailed their crystallization behavior and the influence of molecular interactions on their solid-state structures (Betz et al., 2011).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for predicting the behavior of compounds in various environments and reactions. For example, the reactivity of similar compounds with different functional groups and the formation of complexes have been explored, demonstrating their potential in creating new materials with desired characteristics (Macalik et al., 2021).
科学的研究の応用
Fluorescent Logic Gates
Research involving compounds similar to 4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol has led to the development of fluorescent logic gates. These compounds, containing a fluorophore, a piperazine receptor, and various aryl groups, demonstrate potential in probing cellular membranes and protein interfaces due to their ability to reconfigure fluorescent logic gates based on solvent polarity (Gauci & Magri, 2022).
Serotonin Receptor Antagonists
Compounds structurally similar to 4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol have been identified as serotonin 5HT2A receptor antagonists. These are beneficial in treating conditions like schizophrenia, depression, anxiety, drug addiction, and other disorders (Habernickel, 2002).
Antimicrobial Activities
Derivatives of this compound have been synthesized and tested for antimicrobial activities. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, synthesized using a similar chemical structure, displayed good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).
Cancer Research
Related compounds have shown potential in cancer research, particularly in inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have demonstrated their efficacy in drug-resistant cancer cells and their potential in treating various types of cancers (Lee et al., 2013).
Drug Synthesis
The compound and its derivatives play a crucial role in the synthesis of drugs like flunarizine, which is used for treating migraines, dizziness, and other conditions. The industrial production of flunarizine involves the use of similar compounds (Shakhmaev et al., 2016).
Molecular Probes
Similar compounds have been used to create fluorescent molecular probes. These probes, due to their sensitivity to the environment and long emission wavelengths, are valuable in studying biological events and processes (Diwu et al., 1997).
特性
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c1-24-17-11-14(12-18(25-2)19(17)23)13-21-7-9-22(10-8-21)16-5-3-15(20)4-6-16/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXQKOZGRNYNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)

![1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol](/img/structure/B5543066.png)
![2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)
![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)
![1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5543098.png)
![8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5543105.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)
![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)